molecular formula C12H10N4O B8578365 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine

7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine

Cat. No.: B8578365
M. Wt: 226.23 g/mol
InChI Key: CKVCFTHYXMUJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound is part of the isoxazolo[4,5-b]pyridine family, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and antiproliferative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives. One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in treating hormone-dependent cancers.

Comparison with Similar Compounds

Uniqueness: 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit cytochrome P450 CYP17 sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine

InChI

InChI=1S/C12H10N4O/c1-7-2-4-14-6-9(7)8-3-5-15-10-11(8)17-16-12(10)13/h2-6H,1H3,(H2,13,16)

InChI Key

CKVCFTHYXMUJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=NO3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3′-fluoro-4-methyl-3,4′-bipyridine-2′-carbonitrile (0.057 g, 0.267 mmol), N-hydroxyacetamide (0.060 g, 0.802 mmol), and potassium carbonate (0.222 g, 1.604 mmol) in DMF (Ratio: 7.0, Volume: 1.170 ml) and water (Ratio: 1.000, Volume: 0.167 ml) was stirred at 80° C. for 3 hr. The reaction mixture was filtered through a disposable fritted funnel. The filter cake was washed with EtOAc. Layers in the filtrate were separated and the aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, concentrated, and further dried under high vacuum to afford the title compound as a brown solid (49 mg, 0.206 mmol, 77% yield). ESI MS (M+H)+=227.1.
Quantity
0.057 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.222 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 mL
Type
solvent
Reaction Step One
Name
Quantity
0.167 mL
Type
solvent
Reaction Step One
Yield
77%

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